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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the selective androgen receptor modulator (SARM) BMS-
564929 with other prominent alternatives, Ostarine (MK-2866) and Ligandrol (LGD-4033). This

document synthesizes available preclinical data to objectively assess the translational potential

of BMS-564929.

Executive Summary
BMS-564929 is a potent, orally active, nonsteroidal SARM that demonstrated significant

promise in preclinical studies. Developed by Bristol-Myers Squibb, it exhibits high affinity and

selectivity for the androgen receptor (AR), with marked anabolic effects on muscle tissue while

demonstrating a greater degree of prostate sparing compared to testosterone.[1][2] Despite its

promising preclinical profile, the clinical development of BMS-564929, later licensed to

Pharmacopeia as PS178990, appears to have stalled, with no publicly available clinical trial

data. This guide presents a detailed comparison of BMS-564929 with Ostarine and Ligandrol,

two SARMs that have progressed further in clinical development, to provide a comprehensive

perspective on its translational potential.

Comparative Preclinical Data
The following tables summarize the key preclinical parameters of BMS-564929, Ostarine, and

Ligandrol based on available data. It is important to note that these values are derived from

different studies and may not be directly comparable due to variations in experimental

conditions.
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Parameter BMS-564929
Ostarine (MK-

2866)

Ligandrol (LGD-

4033)

Testosterone

Propionate (TP)

Binding Affinity

(Ki, nM)
2.11 ± 0.16 ~3.8 ~1

Not directly

compared in

these studies

In Vitro Potency

(EC50, nM)

0.44 ± 0.03

(C2C12

myoblasts)

Not available Not available

Not directly

compared in

these studies

8.66 ± 0.22

(Prostate

epithelial cells)

In Vivo Efficacy

(ED50,

mg/kg/day)

Levator Ani

Muscle: 0.0009

Levator Ani

Muscle: ~0.4

(s.c.)

Levator Ani

Muscle: Not

specified

Levator Ani

Muscle: Not

specified

Prostate: 0.14
Prostate: Not

specified

Prostate: Not

specified

Prostate: Not

specified

Tissue Selectivity

(Muscle vs.

Prostate)

160-fold Not specified >500-fold Not specified

Luteinizing

Hormone (LH)

Suppression

High (ED50 =

0.008 mg/kg)
Dose-dependent Dose-dependent Yes

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the

comparative data. Below are generalized protocols based on the available literature for SARM

evaluation.

In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the compound for the androgen receptor.
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Method: Radioligand competition binding assay.

Procedure:

A constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) is incubated

with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).

Increasing concentrations of the test compound (BMS-564929, Ostarine, or LGD-4033)

are added to compete with the radioligand for binding to the AR.

After incubation, bound and free radioligand are separated (e.g., by filtration).

The amount of bound radioactivity is measured, and the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Anabolic and Androgenic Activity in a Castrated
Rat Model

Objective: To assess the in vivo efficacy (anabolic activity in muscle) and androgenic side

effects (on the prostate) of the SARM.

Animal Model: Orchiectomized (castrated) male rats. This model is used to eliminate the

influence of endogenous androgens.

Procedure:

Male rats are surgically castrated and allowed a post-operative recovery period.

Animals are then treated daily with the test compound (e.g., BMS-564929, Ostarine, LGD-

4033, or testosterone propionate as a positive control) or vehicle for a specified duration

(e.g., 14 days).

At the end of the treatment period, the animals are euthanized, and the levator ani muscle

(an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic

activity) are dissected and weighed.
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Dose-response curves are generated to determine the ED50 (the dose required to

produce 50% of the maximal effect) for both tissues.

Tissue selectivity is calculated as the ratio of the ED50 for the prostate to the ED50 for the

levator ani muscle.
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Caption: Androgen Receptor (AR) signaling pathway activated by a SARM.

In Vivo SARM Evaluation Workflow
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Caption: Experimental workflow for in vivo evaluation of SARMs in a castrated rat model.

Translational Potential of BMS-564929
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The preclinical data for BMS-564929 are compelling. Its high potency and significant tissue

selectivity for muscle over the prostate in animal models suggested it could offer the anabolic

benefits of androgens with a reduced risk of androgenic side effects.[2] This profile made it a

strong candidate for treating conditions such as sarcopenia and other muscle-wasting

diseases.

However, the translational potential of a drug candidate cannot be assessed on preclinical data

alone. The lack of publicly available Phase 1 clinical trial data for BMS-564929 is a major

impediment to its current assessment. While a 2008 press release from Pharmacopeia

indicated an intention to advance the compound (then PS178990) to Phase 2 trials, no further

information has been released. In contrast, both Ostarine and Ligandrol have progressed

through Phase 1 and into later-stage clinical trials, with some data on their safety and efficacy

in humans being published.[3][4]

Several factors could have contributed to the apparent halt in the development of BMS-
564929. These may include, but are not limited to:

Unfavorable Pharmacokinetics or Safety Profile in Humans: The high potency observed in

rats may not have translated to a safe and effective dose in humans. The significant

suppression of luteinizing hormone is a known concern with potent SARMs and could have

been a limiting factor.

Strategic Business Decisions: Pharmaceutical companies often reprioritize their

development pipelines based on a multitude of factors, including market competition and

internal strategic shifts. The emergence of other SARMs with potentially more favorable

characteristics, such as the greater selectivity of LGD-4033, may have influenced the

decision.

Lack of a Clear Clinical Advantage: While potent, BMS-564929 may not have demonstrated

a sufficient therapeutic window or a clear advantage over other emerging SARMs to warrant

continued investment in its development.

Conclusion
BMS-564929 is a potent and selective androgen receptor modulator that exhibited a strong

anabolic-to-androgenic ratio in preclinical studies. Its ability to stimulate muscle growth with
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relative sparing of the prostate made it a promising therapeutic candidate. However, the

absence of any publicly available clinical trial data makes a definitive assessment of its

translational potential impossible at this time. Researchers and drug developers should

consider the promising preclinical profile of BMS-564929 in the context of its apparent clinical

development challenges. The lessons learned from the trajectory of BMS-564929, when

compared to more clinically advanced SARMs like Ostarine and Ligandrol, underscore the

critical importance of successful clinical translation in realizing the therapeutic promise of novel

drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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